2-Chloro-N-phenylisonicotinamide
Overview
Description
2-Chloro-N-phenylisonicotinamide, also known as CPI, is a chemical compound that belongs to the class of heterocyclic organic compounds. It has a molecular weight of 232.67 . The physical form of this compound is a white to off-white solid .
Molecular Structure Analysis
The molecular formula of 2-Chloro-N-phenylisonicotinamide is C12H9ClN2O . Its monoisotopic mass is 232.040344 Da .Physical And Chemical Properties Analysis
2-Chloro-N-phenylisonicotinamide has a molecular weight of 232.67 . It is a white to off-white solid . The compound should be stored in a refrigerator .Scientific Research Applications
Biological Responses to Herbicides Research on related compounds, such as chlorotoluron, a phenylurea herbicide, has shown its impact on the metabolic adaptation of wheat plants to oxidative stress induced by herbicide exposure. This study indicates the broader implications of phenylurea compounds on plant biology and environmental ecology (Song et al., 2007).
Phase Transitions in Porous Materials Investigations into bis(N-phenylisonicotinamide)silver(I) nitrate have revealed single-crystal to single-crystal phase transitions, highlighting the cooperativity properties in porous molecular materials. Such research underscores the potential of N-phenylisonicotinamide derivatives in the development of new materials with unique phase-changing properties (Mukherjee et al., 2007).
Allelochemical Stress and Photosynthesis Inhibition Studies on allelochemicals like N-phenyl-2-naphthylamine have shown their effects on the photosynthetic organism Chlorella vulgaris, highlighting the oxidative damage and inhibition of photosynthesis caused by these compounds. This research provides insights into the impact of similar chemicals on aquatic life and photosynthesis (Qian et al., 2009).
Antioxidant Enzyme Activities and Light Damage Protection Research has also delved into the systemic administration of phenyl-N-tert-butylnitrone, demonstrating its protective effects against light damage in the retina by enhancing antioxidant enzyme activities. This suggests potential therapeutic applications for similar compounds in protecting against neurodegenerative disorders (Ranchon et al., 2001).
Spirocyclic Piperidines Synthesis The electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides has been explored for creating spirocyclic piperidines, which are related to biologically active molecules. This highlights the synthetic utility of 2-Chloro-N-phenylisonicotinamide derivatives in medicinal chemistry (Arnott et al., 2008).
Safety And Hazards
The safety information for 2-Chloro-N-phenylisonicotinamide includes the following hazard statements: H315, H319, H335 . This indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305, P338, P351) .
Relevant Papers One relevant paper found was titled "Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes" . This paper discusses an efficient method for the C2-arylation of pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines .
properties
IUPAC Name |
2-chloro-N-phenylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAXNWGTCKPZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567864 | |
Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-phenylisonicotinamide | |
CAS RN |
80194-83-8 | |
Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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